Disaccharide
Disaccharides are a class of carbohydrates consisting of two monosaccharide units linked together through a glycosidic bond. Common examples include sucrose (table sugar), lactose (milk sugar), and maltose (malt sugar). Sucrose, formed from glucose and fructose, is widely used in food products for its sweet taste and preservative qualities. Lactose, composed of galactose and glucose, is abundant in milk but can be difficult to digest for individuals with lactose intolerance. Maltose, resulting from the breakdown of starch, comprises two glucose units and is found in germinating seeds and various fermented beverages. Disaccharides play crucial roles in energy storage, nutrition, and industrial applications due to their unique properties and functionalities.

Verwandte Literatur
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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